molecular formula C19H20ClN7O B2514622 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide CAS No. 1171392-60-1

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2514622
CAS No.: 1171392-60-1
M. Wt: 397.87
InChI Key: MWEDCTBEWHUONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring at the 6-position. The pyrimidine moiety is linked to a piperazine ring via a carbonyl group, which is further connected to a 2-chloro-4-methylphenyl substituent through a carboxamide bond. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and receptor antagonists, due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-14-2-3-16(15(20)10-14)24-19(28)26-8-6-25(7-9-26)17-11-18(23-12-22-17)27-5-4-21-13-27/h2-5,10-13H,6-9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEDCTBEWHUONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A piperazine ring
  • An imidazole moiety
  • A pyrimidine ring
  • A chloro-substituted phenyl group

The molecular formula is C22H24ClN5OC_{22}H_{24}ClN_5O with a molecular weight of approximately 400.9 g/mol. Its structural complexity suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Key mechanisms include:

  • Inhibition of Kinases : The imidazole and pyrimidine rings may facilitate binding to kinase domains, which are crucial in cancer and inflammatory pathways.
  • Modulation of Receptor Activity : The piperazine structure allows for interaction with neurotransmitter receptors, potentially affecting neurological functions.

Antitumor Activity

Several studies have indicated that compounds similar to this piperazine derivative exhibit significant antitumor properties. For instance, derivatives with similar structural frameworks have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

CompoundCell LineIC50 (µM)
Compound AHeLa2.5
Compound BMCF-73.0
Compound CA5494.5

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa16 µg/mL

Case Studies

  • Case Study on Anticancer Activity : In a study published by RSC Advances, derivatives similar to the compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating significant antitubercular activity while maintaining low cytotoxicity towards human cells .
  • Neuropharmacological Evaluation : Another study explored the effects of similar piperazine derivatives on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases by modulating serotonin receptors .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds revealed effective inhibition against resistant strains of bacteria, emphasizing the need for further exploration in developing new antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Assays : Studies have shown that derivatives of this compound can inhibit cell proliferation in human cancer cell lines, including breast and colon cancers .

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : Investigations into its efficacy against bacterial infections are ongoing.
  • Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may have applications in treating neurological conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on multiple cancer cell lines with significant apoptosis induction.
Piperazine DerivativesExplored structural modifications leading to enhanced cytotoxicity against lung and colon cancer cells.
Mechanistic StudiesInvestigated enzyme interactions revealing potential pathways for therapeutic intervention.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (): Differs in the aromatic substituent (4-methoxy vs. 2-chloro-4-methyl) and the presence of a 2-methyl group on the pyrimidine.
  • 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide (CAS 1173098-65-1, ):
    Replaces imidazole with pyrazole and introduces a 5-chloro-2,4-dimethoxyphenyl group. Pyrazole’s reduced basicity compared to imidazole may affect hydrogen-bonding capacity, while the dimethoxy substituents could enhance solubility .

Modifications to the Piperazine Linker

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
    Simpler structure with an ethyl group on piperazine and a 4-chlorophenyl substituent. The lack of a heterocyclic core reduces complexity but may limit target engagement compared to the pyrimidine-imidazole system .

Compounds with Alternative Heterocyclic Cores

Quinazoline Derivatives ()

Compounds such as N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) replace the pyrimidine-imidazole core with a quinazolinone scaffold. Quinazolines are known for their role in EGFR inhibitors; however, the saturated 3,4-dihydroquinazolinone moiety may reduce planarity, altering binding modes compared to the fully aromatic pyrimidine-imidazole system .

Thienoimidazole Derivatives ()

Compounds like 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g) incorporate a thienoimidazole core. The sulfur atom in thienoimidazole increases lipophilicity and may influence metabolic stability compared to the pyrimidine-imidazole hybrid .

Pharmacological Analogues

  • Abivertinib (): A tyrosine kinase inhibitor with a pyrrolo[2,3-d]pyrimidine core. While structurally distinct, it shares the use of a piperazine-carboxamide linker, highlighting the importance of this moiety in kinase-targeted drug design .
  • BCTC (): Features a tetrahydropyrazine-carboxamide group and a chloropyridine substituent.

Preparation Methods

Chloropyrimidine Precursor Activation

The synthesis begins with 4,6-dichloropyrimidine (I) , which undergoes regioselective substitution at the C6 position. As demonstrated in analogous pyrimidine functionalization studies, the C6 chlorine is more reactive due to electronic effects from the adjacent nitrogen atoms.

Procedure :

  • Chlorination : Treatment of pyrimidine-4,6-diol with phosphorus oxychloride (POCl₃) yields 4,6-dichloropyrimidine (I) in 61–89% yield.
  • Imidazole Installation : Reacting (I) with 1H-imidazole in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C affords 6-(1H-imidazol-1-yl)-4-chloropyrimidine (II) .

Optimization Challenges :

  • Regioselectivity : The C6 position reacts preferentially, but residual C4 chloride requires careful stoichiometry to avoid over-substitution.
  • Purification : Column chromatography (ethyl acetate/hexane, 3:1) isolates (II) with >95% purity.

Carboxamide Bond Formation with 2-Chloro-4-methylaniline

HATU-Mediated Coupling

The piperazine nitrogen is acylated with 2-chloro-4-methylphenyl isocyanate or via in situ activation of N-Boc-glycine.

Procedure :

  • Activation : Treat N-Boc-glycine (1.2 equiv) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0°C.
  • Coupling : Add (III) (1 equiv) and stir at room temperature for 6 h. Deprotect with HCl/dioxane to yield 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide.

Alternative Route :

  • Isocyanate Pathway : React 2-chloro-4-methylphenyl isocyanate with (III) in THF at 60°C (yield: 65–78%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, imidazole), 8.42 (s, 1H, pyrimidine), 7.58 (d, J = 8.4 Hz, 1H, aryl), 7.34 (s, 1H, aryl), 3.85–3.75 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.32 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₀ClN₇O: 406.1421; found: 406.1423.

Scalability and Process Optimization

Large-Scale Amination in Autoclave Systems

To enhance throughput, the Buchwald–Hartwig step can be conducted in an autoclave under high pressure (1 MPa) and temperature (160°C), reducing reaction time to 6 h with comparable yields (82%).

Key Advantages :

  • Reduced Catalyst Loading : Pd(OAc)₂ (1 mol%) suffices under pressurized conditions.
  • Solvent Efficiency : 1,4-Dioxane enables easy recovery (>90% recycled).

Recrystallization and Purity Control

Final purification via antisolvent crystallization (ethanol/water, 1:5) achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Reference
Buchwald–Hartwig 85% >95% Mild conditions, high regioselectivity
Autoclave Amination 82% 99% Scalable, reduced catalyst use
Isocyanate Coupling 78% 97% No deprotection required

Q & A

Basic: What are the common synthetic routes for 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)piperazine-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A representative approach includes:

Pyrimidine Core Functionalization : Reacting 4-chloropyrimidine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole moiety .

Piperazine Coupling : Using a coupling agent like DCC (dicyclohexylcarbodiimide) to conjugate the pyrimidine-imidazole intermediate with piperazine .

Carboxamide Formation : Reacting the piperazine intermediate with 2-chloro-4-methylphenyl isocyanate or chloroformate to form the carboxamide group .
Critical parameters include solvent choice (e.g., THF for imidazole coupling, DCM for carboxamide formation), temperature control (40–70°C), and purification via column chromatography or recrystallization .

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity (e.g., imidazole proton signals at δ 7.5–8.5 ppm, piperazine carbons at δ 45–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ calculated for C₁₉H₂₀ClN₇O: 410.15) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperazine-carboxamides .
  • HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

Basic: What preliminary biological assays are used to evaluate this compound?

Methodological Answer:
Initial screening focuses on:

Receptor Binding Affinity : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to identify target engagement .

Enzyme Inhibition : Kinase or phosphodiesterase inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
Dose-response curves and positive controls (e.g., imatinib for kinase inhibition) are critical for reliability .

Advanced: How can reaction yields be optimized during the synthesis of the pyrimidine-imidazole intermediate?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for imidazole coupling .
  • Catalyst Use : CuI or Pd(PPh₃)₄ accelerates heterocycle formation under mild conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hrs conventionally) .
    Post-reaction workup with aqueous NaHCO₃ minimizes byproduct formation, improving yields from ~40% to >70% .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) are addressed via:

Assay Standardization : Uniform cell lines, incubation times, and controls (e.g., staurosporine for apoptosis assays) .

Metabolic Stability Testing : Liver microsome assays identify degradation pathways affecting potency .

Structural Confirmation : Re-evaluate compound purity and stereochemistry via 1^1H NMR and chiral HPLC .

Computational Validation : Molecular docking (e.g., AutoDock Vina) to verify binding poses against target receptors .

Advanced: What strategies are effective for improving the compound’s metabolic stability?

Methodological Answer:
Approaches include:

  • Bioisosteric Replacement : Substituting labile groups (e.g., replacing ester with amide) to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Replacing hydrogen with deuterium at metabolically vulnerable sites (e.g., piperazine methyl groups) .
  • Prodrug Design : Masking polar groups (e.g., phosphate esters) to enhance oral bioavailability .
    Stability is validated via:
  • Plasma Stability Assays : Incubation in human plasma (37°C, 24 hrs) with LC-MS quantification .
  • CYP Inhibition Screening : Fluorescent-based assays using recombinant CYP isoforms .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies involve:

Core Modifications : Varying pyrimidine substituents (e.g., 6-position imidazole vs. pyrazole) to assess potency .

Piperazine Substitutions : Introducing fluorinated or bulky groups (e.g., 2-fluoroethyl) to enhance receptor selectivity .

Carboxamide Analogs : Replacing the 2-chloro-4-methylphenyl group with bioisosteres (e.g., 3-chloro-4-fluorophenyl) .
Data analysis uses multivariate regression models to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: What in silico tools are recommended for predicting off-target interactions?

Methodological Answer:
Key tools include:

  • SwissTargetPrediction : Predicts binding to GPCRs, kinases, and ion channels based on chemical similarity .
  • PharmMapper : Reverse docking to identify potential off-targets using pharmacophore models .
  • MD Simulations : GROMACS or AMBER to assess binding stability over time (50–100 ns trajectories) .
    Experimental validation via thermal shift assays (e.g., CETSA) confirms computational predictions .

Basic: What are the compound’s solubility and formulation challenges?

Methodological Answer:
The compound’s low aqueous solubility (<10 µg/mL) arises from its hydrophobic aryl and piperazine groups. Strategies include:

  • Salt Formation : Hydrochloride salts improve solubility in PBS (pH 7.4) .
  • Nanoformulation : Encapsulation in PEGylated liposomes or PLGA nanoparticles enhances bioavailability .
  • Co-Solvent Systems : Use DMSO/ethanol/PEG 400 mixtures for in vitro assays .

Advanced: How to design a robust stability-indicating HPLC method for this compound?

Methodological Answer:
A stability-indicating method requires:

  • Column : C18 (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile .
  • Forced Degradation : Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light to identify degradation products .
  • Validation Parameters : Linearity (R² >0.99), LOQ (<0.1%), and precision (%RSD <2%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.